6-(Pyridine-3-sulfonyl)quinoline
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Overview
Description
6-(Pyridin-3-ylsulfonyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyridin-3-ylsulfonyl group at the 6-position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyridine moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-3-ylsulfonyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and pyridine derivatives.
Sulfonylation: The pyridine derivative undergoes sulfonylation using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Coupling Reaction: The sulfonylated pyridine is then coupled with quinoline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods: Industrial production of 6-(Pyridin-3-ylsulfonyl)quinoline may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfide group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
6-(Pyridin-3-ylsulfonyl)quinoline has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It serves as a probe in studying enzyme mechanisms and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-ylsulfonyl)quinoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Quinoline: A nitrogen-containing heterocycle with broad applications in medicinal chemistry.
Pyridine: Another nitrogen-containing heterocycle, often used as a building block in organic synthesis.
Quinolone: A class of compounds known for their antibacterial properties.
Uniqueness: 6-(Pyridin-3-ylsulfonyl)quinoline is unique due to the combination of quinoline and pyridine moieties, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H10N2O2S |
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Molecular Weight |
270.31 g/mol |
IUPAC Name |
6-pyridin-3-ylsulfonylquinoline |
InChI |
InChI=1S/C14H10N2O2S/c17-19(18,13-4-2-7-15-10-13)12-5-6-14-11(9-12)3-1-8-16-14/h1-10H |
InChI Key |
MQBMJERSKHQVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)C3=CN=CC=C3)N=C1 |
Origin of Product |
United States |
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